2-(2-(2-((2-((3-Methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(2-((2-((3-Methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzamide is a complex organic compound that features a thiazole ring, a benzamide group, and a methoxyphenyl moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-((2-((3-Methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzamide typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the reaction of 2-amino-5-bromothiazole with a suitable acylating agent, followed by further functionalization to introduce the methoxyphenyl and benzamide groups .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
2-(2-(2-((2-((3-Methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring and methoxyphenyl group can be oxidized under appropriate conditions.
Reduction: The compound can be reduced to modify the functional groups, such as converting the amide to an amine.
Substitution: The benzamide and thiazole rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield a phenol derivative, while reduction of the amide group can produce an amine .
Scientific Research Applications
2-(2-(2-((2-((3-Methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its bioactive thiazole and benzamide moieties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-(2-((2-((3-Methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzamide involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. The compound may inhibit key enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives and benzamide-based molecules, such as:
- 2-Aminothiazole
- 4-Phenylthiazole
- N-(4-Methoxyphenyl)benzamide .
Uniqueness
What sets 2-(2-(2-((2-((3-Methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzamide apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-[[2-[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4S2/c1-29-15-6-4-5-13(9-15)23-19(27)12-31-21-24-14(11-30-21)10-18(26)25-17-8-3-2-7-16(17)20(22)28/h2-9,11H,10,12H2,1H3,(H2,22,28)(H,23,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLZPOXJJLAKRCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC=CC=C3C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.